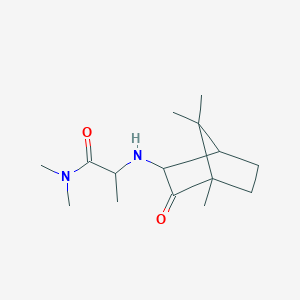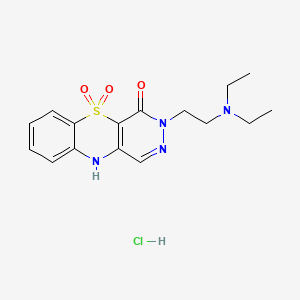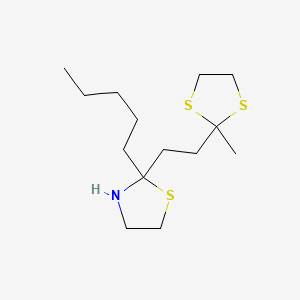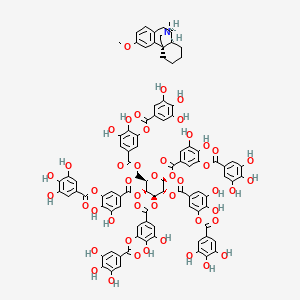
N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 2863867 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of BRN 2863867 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of BRN 2863867.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of BRN 2863867 involves optimizing the reaction conditions to maximize yield and minimize costs. This includes the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
BRN 2863867 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert BRN 2863867 into its reduced forms.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for BRN 2863867. These reactions often use reagents like halogens or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
Wissenschaftliche Forschungsanwendungen
BRN 2863867 has a wide range of applications in scientific research:
Chemistry: In chemistry, BRN 2863867 is used as a building block for synthesizing more complex molecules
Biology: In biological research, BRN 2863867 is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into cellular processes and molecular interactions.
Medicine: In medicine, BRN 2863867 is investigated for its therapeutic potential. It may act as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Industrial applications of BRN 2863867 include its use in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for developing high-performance products.
Wirkmechanismus
The mechanism of action of BRN 2863867 involves its interaction with specific molecular targets and pathways:
Molecular Targets: BRN 2863867 binds to particular proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Pathways Involved: The pathways affected by BRN 2863867 depend on its specific molecular targets. For example, it may inhibit or activate key enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
BRN 2863867 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as BRN 1425602 and BRN 202300703046 share structural similarities with BRN 2863867. These compounds also undergo similar chemical reactions and have comparable applications in research and industry.
Uniqueness: What sets BRN 2863867 apart is its specific molecular structure, which confers unique properties and reactivity. This makes it particularly valuable for developing new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
92790-31-3 |
|---|---|
Molekularformel |
C15H26N2O2 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]propanamide |
InChI |
InChI=1S/C15H26N2O2/c1-9(13(19)17(5)6)16-11-10-7-8-15(4,12(11)18)14(10,2)3/h9-11,16H,7-8H2,1-6H3 |
InChI-Schlüssel |
WPQNMYRQXJHBOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)C)NC1C2CCC(C1=O)(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)








![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)


